Deoxyarteannuin B is a sesquiterpene lactone derived from the plant Artemisia annua, which is renowned for its production of artemisinin, a critical antimalarial compound. Deoxyarteannuin B is structurally related to other derivatives of artemisinin and has garnered interest due to its potential therapeutic applications, particularly in the treatment of malaria and other parasitic diseases.
The primary source of deoxyarteannuin B is the Artemisia annua plant, commonly known as sweet wormwood. This plant has been used in traditional Chinese medicine for centuries and is the natural source of artemisinin. The compound can also be synthesized in the laboratory from precursors such as dihydroartemisinic acid, which is another derivative obtained during the biosynthesis of artemisinin.
Deoxyarteannuin B belongs to the class of compounds known as sesquiterpenes, which are characterized by their 15-carbon skeletons derived from three isoprene units. It falls under the broader category of terpenoids, which are organic compounds produced by a variety of plants and are often noted for their aromatic qualities and medicinal properties.
The synthesis of deoxyarteannuin B can be achieved through various methods, primarily involving the conversion of dihydroartemisinic acid or arteannuic acid. One notable method includes a one-step conversion process that utilizes hydroperoxide reagents to facilitate the transformation into deoxyarteannuin B with high yields .
Technical Details:
Deoxyarteannuin B has a complex molecular structure characterized by multiple rings and functional groups typical of sesquiterpenes. Its molecular formula is , indicating the presence of three oxygen atoms alongside its carbon and hydrogen backbone.
Deoxyarteannuin B participates in various chemical reactions that can modify its structure or enhance its biological activity. Key reactions include:
Technical Details:
The mechanism by which deoxyarteannuin B exerts its biological effects is not fully elucidated but is believed to involve interaction with cellular pathways that modulate immune responses and inhibit parasite growth. It may enhance artemisinin biosynthesis in Artemisia annua cells by influencing gene expression related to secondary metabolite production .
Research indicates that deoxyarteannuin B may affect transcriptional profiles within treated cells, leading to increased production of artemisinin and related compounds . Further studies are needed to clarify its precise mechanisms at the molecular level.
Relevant Data:
Deoxyarteannuin B has several promising applications in scientific research:
Deoxyarteannuin B is biosynthesized exclusively in the biseriate glandular trichomes of Artemisia annua (sweet wormwood), where it co-accumulates with artemisinin and its precursors. These specialized structures serve as biochemical factories for sesquiterpene production, with deoxyarteannuin B representing a branch-point metabolite in the artemisinin pathway [7]. Its accumulation exhibits chemotype-specific variation: Low-artemisinin producing (LAP) chemotypes accumulate significantly higher levels of epi-deoxyarteannuin B and arteannuin B (up to 0.45% dry weight) compared to high-artemisinin producing (HAP) chemotypes. This metabolic divergence correlates with differential gene expression, particularly reduced DBR2 (artemisinic aldehyde Δ11(13) reductase) activity in LAP plants, which shifts flux toward unsaturated sesquiterpenes like deoxyarteannuin B instead of dihydroartemisinic acid-derived compounds [7].
Table 2: Chemotypic Variation of Sesquiterpenes in A. annua
Chemotype | Artemisinin Content | Deoxyarteannuin B/Arteannuin B | Dihydroartemisinic Acid | Primary Metabolic Divergence Point |
---|---|---|---|---|
LAP (e.g., NCV) | < 0.1% DW | High accumulation (0.2-0.45% DW) | Low (<0.05% DW) | Low DBR2 expression → Unsaturated analogs |
HAP (e.g., Artemis) | 0.8-1.4% DW | Trace amounts | High (0.3-0.6% DW) | High DBR2 → Dihydroartemisinic acid flux |
Phylogenetically, A. annua belongs to the Anthemideae tribe (Asteraceae family), which produces diverse sesquiterpene lactones. However, deoxyarteannuin B appears relatively unique to A. annua among cultivated Artemisia species. Its biosynthesis involves the mevalonate (MVA) pathway precursors, with cyclization of farnesyl diphosphate (FPP) to amorpha-4,11-diene catalyzed by amorpha-4,11-diene synthase (ADS). Subsequent oxidations by cytochrome P450 monooxygenase (CYP71AV1) yield artemisinic acid, which undergoes non-enzymatic transformations to arteannuin B and deoxyarteannuin B derivatives under light exposure [4] [7].
While deoxyarteannuin B itself was not identified in ancient texts, its botanical source Artemisia annua ("Qinghao") holds profound historical significance in traditional Chinese medicine (TCM). The earliest recorded use dates to 168 BC in the "Wu Shi Er Bing Fang" (Prescriptions for Fifty-Two Ailments), where Qinghao treated hemorrhoids. By 340 AD, the Zhou Hou Bei Ji Fang (Handbook of Prescriptions for Emergency Treatments) documented its use for intermittent fevers—a symptom now recognized as malarial [3] [4]. The Ming Dynasty text "Ben Cao Gang Mu" (1596 AD) explicitly recommended Qinghao for "heat and cold due to intermittent fever illness," confirming its antimalarial application centuries before modern pharmacology [4].
Traditional preparations involved cold maceration of fresh leaves rather than boiling, aligning with modern findings that heat degrades artemisinin and its precursors. This method optimized extraction of bioactive sesquiterpenes, though deoxyarteannuin B itself was not isolated until 20th-century phytochemical studies [4]. Post-artemisinin discovery, phytochemical re-evaluation of A. annua led to identification of deoxyarteannuin B in 1982 as a co-occurring sesquiterpene during chromatographic isolation of artemisinin. Its structural similarity to arteannuin B positioned it within the biogenetic network of artemisinin-related compounds [3] [7].
Deoxyarteannuin B occupies a critical branch point in the artemisinin biosynthetic pathway. It derives from artemisinic acid via non-enzymatic oxidation, paralleling the conversion of dihydroartemisinic acid (DHAA) to artemisinin [7]. In LAP chemotypes, artemisinic acid undergoes light-dependent conversion to arteannuin B and epi-deoxyarteannuin B, explaining their inverse relationship with artemisinin accumulation. This pathway divergence is governed by the redox status at C-11(13): Low DBR2 activity in LAP plants favors accumulation of unsaturated compounds like deoxyarteannuin B, whereas high DBR2 activity in HAP plants drives reduction to DHAA en route to artemisinin [7] [9].
Recent studies reveal deoxyarteannuin B derivatives function as metabolic elicitors. When dihydro-epi-deoxyarteannuin B (DHEDB) was fed to A. annua suspension cells, artemisinin content increased by 23.9% under dark conditions [2] [6]. Transcriptome sequencing demonstrated DHEDB upregulates key genes:
Table 3: Gene Expression Changes in A. annua Cells Treated with DHEDB
Gene Symbol | Gene Function | Fold Change vs. Control | Role in Artemisinin Pathway |
---|---|---|---|
HMGR | 3-hydroxy-3-methylglutaryl-CoA reductase | 1.98 ↑ | Rate-limiting enzyme in MVA pathway |
FPS | Farnesyl diphosphate synthase | 2.04 ↑ | Produces FPP precursor |
ADS | Amorpha-4,11-diene synthase | 3.19 ↑ | Cyclizes FPP to amorpha-4,11-diene |
CYP71AV1 | Amorpha-4,11-diene C-12 oxidase | 7.21 ↑ | Oxidizes amorpha-4,11-diene to artemisinic acid |
DBR2 | Artemisinic aldehyde Δ11(13) reductase | 1.87 ↑ | Reduces artemisinic aldehyde to DHAAA |
ALDH1 | Aldehyde dehydrogenase 1 | 2.15 ↑ | Oxidizes DHAAA to DHAA |
Deoxyarteannuin B serves as a structural template for diverse oxidized sesquiterpenes. In vivo transformations yield hydroxylated derivatives including 3α-hydroxy-, 9β-hydroxy-, and 14-hydroxy-dihydro-epi-deoxyarteannuin B, the latter being a novel compound identified in 2020 [6] [9]. These metabolites form a chemical reservoir that may contribute to A. annua's broad bioactivity beyond artemisinin. Crucially, deoxyarteannuin B and artemisinin exhibit distinct bioactivities: While artemisinin relies on its endoperoxide bridge for antimalarial action, deoxyarteannuin B derivatives demonstrate cytotoxic effects against cancer cell lines (e.g., HCT116 colon cancer, IC₅₀ 16.7–21.5 μM) through peroxide-independent mechanisms [3] [7].
Deoxyarteannuin B serves as a tracer molecule for probing artemisinin biosynthesis. Isotope-labeled feeding studies (e.g., [¹³C₂H₃]-DHEDB) confirmed its conversion to arteannuin K, L, and M in planta, demonstrating how non-enzymatic oxidation cascades generate structural diversity from a common precursor [9]. This reactivity underpins efforts to engineer artemisinin production: Suppressing DBR2 expression redirects flux toward deoxyarteannuin B analogs, while overexpressing CYP71AV1 with ADS boosts both artemisinin and deoxyarteannuin B yields [5] [7]. Current metabolic engineering aims to optimize branch pathways for scalable production of artemisinin and related pharmacologically active sesquiterpenes.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1